"Perfluoro(5-methyl-3,6-dioxanon-1-ene) synthesis and purification"
"Perfluoro(5-methyl-3,6-dioxanon-1-ene) synthesis and purification"
An In-Depth Technical Guide to the Synthesis and Purification of Perfluoro(5-methyl-3,6-dioxanon-1-ene)
Introduction
Perfluoro(5-methyl-3,6-dioxanon-1-ene), with CAS Number 1644-11-7, is a fluorinated organic compound belonging to the class of perfluorinated vinyl ethers (PFVEs).[1][2] These monomers are critical building blocks in the synthesis of advanced fluoropolymers. The incorporation of PFVEs into polymers like polytetrafluoroethylene (PTFE) imparts desirable properties such as improved flexibility, processability, and chemical inertness, while maintaining high thermal stability.[3][4]
This guide serves as a comprehensive technical resource for researchers and chemical professionals, detailing the primary synthesis pathway and subsequent purification methodologies for producing high-purity Perfluoro(5-methyl-3,6-dioxanon-1-ene). The narrative emphasizes the chemical principles and experimental causality behind each step, providing a robust framework for practical application.
Table 1: Physicochemical Properties of Perfluoro(5-methyl-3,6-dioxanon-1-ene)
| Property | Value |
| CAS Number | 1644-11-7[1] |
| Molecular Formula | C₈F₁₆O₂[1][2] |
| Molecular Weight | 432.06 g/mol [1][2] |
| Boiling Point | 104 °C[1] |
| Density | 1.69 g/cm³[1] |
| Melting Point | -50.81 °C (Predicted)[1] |
| Flash Point | 52 °C[1] |
Part 1: Core Synthesis via Hexafluoropropylene Oxide (HFPO) Oligomerization
The most industrially viable and selective route to Perfluoro(5-methyl-3,6-dioxanon-1-ene) originates from the controlled oligomerization of Hexafluoropropylene Oxide (HFPO).[3][5] This strategy leverages HFPO as a versatile and reactive building block. The synthesis is a two-stage process: (1) the catalytic dimerization of HFPO to form a stable acyl fluoride intermediate, and (2) the conversion of this intermediate into the target vinyl ether.
The Precursor: Hexafluoropropylene Oxide (HFPO)
HFPO (C₃F₆O) is a fluorinated epoxide that serves as a cornerstone for producing a wide array of fluorochemicals, including lubricants (Krytox™), solvents, and various fluoromonomers.[3][5] Its strained epoxide ring is susceptible to nucleophilic attack, particularly by the fluoride ion, initiating a ring-opening polymerization or, more relevantly here, a controlled oligomerization.[3]
Stage 1: Catalytic Dimerization of HFPO
The first stage involves the formation of the perfluoroacyl fluoride dimer, perfluoro(2-(perfluoroethoxy)propanoyl) fluoride. This is achieved by reacting HFPO in an aprotic polar solvent in the presence of a suitable catalyst.
Causality and Experimental Choices:
-
Mechanism: The reaction is initiated by a fluoride ion (F⁻), which attacks a molecule of HFPO. This ring-opening generates a perfluoroalkoxide anion. This highly reactive anion then acts as a nucleophile, attacking a second HFPO molecule to form the dimer, which is capped as an acyl fluoride.
-
Solvent: An aprotic polar solvent (e.g., diglyme, acetonitrile, dimethylformamide) is crucial.[6][7][8] Protic solvents like water or alcohols would react with the anionic intermediates, prematurely terminating the reaction and creating unwanted byproducts.
-
Catalyst: Tertiary diamines are often employed as catalysts.[6][7] They react with trace HF or other sources to generate the initiating F⁻ in situ, providing a controlled and sustained release for the reaction.
-
Selectivity Control: The oligomerization can proceed beyond the dimer to form trimers, tetramers, and higher-order oligomers.[7][9] To enhance the selectivity for the desired dimer, a proton-active compound (e.g., a small, controlled amount of water or methanol) can be added to the reaction mixture.[6][7] This compound acts as a chain-terminating agent, protonating the growing alkoxide chain and limiting the formation of larger oligomers.
Experimental Protocol: Dimerization of HFPO
-
Apparatus Setup: Assemble a pressure-rated reactor equipped with a magnetic stirrer, a gas inlet, a thermocouple, a pressure gauge, and a cooling jacket. The entire system must be scrupulously dried to prevent hydrolysis.
-
Solvent and Catalyst Charging: Charge the reactor with the chosen aprotic polar solvent (e.g., diethylene glycol dimethyl ether) and the tertiary diamine catalyst.
-
Inerting: Purge the reactor with dry nitrogen to remove air and moisture. Cool the reactor to the desired reaction temperature (e.g., 0-30 °C).[8]
-
HFPO Addition: Introduce gaseous HFPO into the reactor at a controlled rate, maintaining a constant pressure (e.g., 0.05-0.5 MPa).[8] The reaction is exothermic and requires efficient cooling to maintain the set temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of HFPO. The reaction is typically complete within 1-8 hours.[8]
-
Workup: Once the reaction is complete, vent any unreacted HFPO and warm the reactor to room temperature. The resulting mixture, containing the acyl fluoride dimer, is then carried forward to the next stage.
Stage 2: Conversion to Vinyl Ether via Decarboxylation
The acyl fluoride intermediate is converted to the final vinyl ether product through a high-temperature decarboxylation reaction, typically involving an alkali metal carbonate.
Causality and Experimental Choices:
-
Mechanism: The acyl fluoride is first converted to its corresponding alkali metal salt (e.g., sodium or potassium salt) by reacting with an alkali metal carbonate like Na₂CO₃ or K₂CO₃.[8] At elevated temperatures (260-500 °C), this salt undergoes pyrolysis.[8] The process involves the elimination of the carboxylate group as CO₂ and the formation of a carbon-carbon double bond, yielding the perfluorovinyl ether.
-
Reaction Conditions: The reaction requires high temperatures to overcome the activation energy for decarboxylation. The process is often carried out in a flow reactor or a high-temperature stirred-tank reactor. The contact time is critical for maximizing yield and minimizing thermal decomposition.[8]
Experimental Protocol: Decarboxylation to Vinyl Ether
-
Salt Formation: The crude acyl fluoride from Stage 1 is mixed with dried alkali metal carbonate (e.g., potassium carbonate) in a molar ratio of approximately 1:1 to 1:8 (carbonate to intermediate).[8] This reaction can be performed at moderate temperatures (50-250 °C) to form the carboxylate salt.[8]
-
Pyrolysis/Decarboxylation: The salt mixture is then heated to a higher temperature (300-400 °C) to induce decarboxylation.[8]
-
Product Collection: The volatile Perfluoro(5-methyl-3,6-dioxanon-1-ene) product is continuously removed from the reaction zone as a vapor.
-
Condensation: The product vapor is passed through a condenser and collected as a crude liquid. This crude product is then subjected to purification.
Part 2: Purification Methodologies
The crude product obtained from the synthesis contains a variety of impurities, including unreacted starting materials, higher-order oligomers, isomers, residual solvent, and salts from the decarboxylation step. Achieving high purity (>99%) necessitates a robust purification strategy, primarily centered around fractional distillation.
The Purification Challenge
The primary challenge lies in separating the target compound from structurally similar perfluorinated oligomers and isomers. These compounds often have very close boiling points, making simple distillation ineffective. For instance, the boiling points of HFPO monomer (-27.4 °C) and its dimer are far apart, but the dimer and trimer may have closer boiling points.[5]
Primary Technique: Fractional Distillation
Fractional distillation is the cornerstone of purification for this compound, exploiting differences in the boiling points of the components in the crude mixture.
Causality and Experimental Choices:
-
Principle: By using a distillation column with a large surface area (e.g., a packed column with Raschig rings or a Vigreux column), multiple successive vaporization-condensation cycles occur. With each cycle, the vapor phase becomes progressively enriched in the more volatile component (the component with the lower boiling point).
-
Vacuum Application: While the target compound has a boiling point of 104 °C, performing the distillation under reduced pressure (vacuum) is often advantageous.[10] Lowering the pressure reduces the boiling point, which helps prevent thermal degradation of the product and can improve separation efficiency from higher-boiling impurities.
-
Self-Validating Protocol: A successful fractional distillation is a self-validating process. By monitoring the temperature at the head of the distillation column, distinct "fractions" can be collected. A stable temperature plateau indicates the distillation of a pure component. Sharp rises in temperature signify the transition to a different, less volatile component.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed distillation column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Charge the crude liquid product into the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Distillation:
-
Begin heating the flask gently.
-
As the mixture boils, vapor will rise into the column.
-
Carefully monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvent or unreacted HFPO.
-
When the temperature stabilizes at the boiling point of the target compound (104 °C at atmospheric pressure, or lower under vacuum), begin collecting the main product fraction in a clean receiving flask.
-
A stable temperature reading during the collection of this fraction is indicative of high purity.
-
-
Termination: Stop the distillation when the temperature either begins to rise sharply (indicating the start of a higher-boiling impurity) or when the distillation flask is nearly dry. The collected main fraction contains the purified product.
Part 3: Quality Control and Characterization
Post-purification, the identity and purity of the final product must be rigorously confirmed using standard analytical techniques:
-
Gas Chromatography (GC): The primary method for assessing purity. A single, sharp peak on the chromatogram indicates a high-purity sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is indispensable for confirming the molecular structure. The chemical shifts, splitting patterns, and integrations of the fluorine signals provide an unambiguous structural fingerprint.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the presence of key functional groups, such as the C=C double bond of the vinyl ether, C-O-C ether linkages, and the abundant C-F bonds.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (432.06 g/mol ).
Conclusion
The synthesis of Perfluoro(5-methyl-3,6-dioxanon-1-ene) is a well-defined process rooted in the principles of organofluorine chemistry. The controlled, catalyzed dimerization of Hexafluoropropylene Oxide followed by a high-temperature decarboxylation reaction represents the most effective and selective synthetic pathway. Success in this synthesis is critically dependent on precise control over reaction conditions to maximize selectivity for the dimer intermediate. Subsequent purification by fractional distillation is essential to remove structurally similar byproducts and achieve the high degree of purity required for its application as a specialty monomer in the development of high-performance fluoropolymers.
References
-
Taylor & Francis. (n.d.). Hexafluoropropylene oxide – Knowledge and References. Retrieved from [Link]
-
Chemours. (n.d.). Hexafluoropropylene Oxide (HFPO). Retrieved from [Link]
- Siegemund, G., & Schwertfeger, W. (1990). Method for the oligomerisation of hexafluoropropene oxide. Google Patents.
-
Chemical Suppliers. (n.d.). Perfluoro(5-methyl-3,6-dioxanon-1-ene). Retrieved from [Link]
- Siegemund, G., & Schwertfeger, W. (1990). Process for the oligomerization of hexafluoropropene oxide. Google Patents.
-
University of Greenwich. (n.d.). eFluorination using cheap and readily available tetrafluoroborate salts. Retrieved from [Link]
-
Fluorine notes. (n.d.). Perfluorinated Carboxylic Acids. Synthesis and Application. Retrieved from [Link]
-
Sadat, M., et al. (n.d.). Electrochemical Flash Fluorination and Radiofluorination. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Perfluorodioxolane Polymers for Gas Separation Membrane Applications. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Retrieved from [Link]
- Zhu, J., et al. (2020). Preparation method of perfluoro 3, 6-dioxa-4-methyl-7-octenesulfonyl fluoride. Google Patents.
- Kim, D., et al. (n.d.). Method for Purifying Para-Dioxanone. Google Patents.
Sources
- 1. Perfluoro(5-methyl-3,6-dioxanon-1-ene) | CAS 1644-11-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. chemours.com [chemours.com]
- 4. mdpi.com [mdpi.com]
- 5. fluoryx.com [fluoryx.com]
- 6. EP0378767A1 - Method for the oligomerisation of hexafluoropropene oxide - Google Patents [patents.google.com]
- 7. US4973748A - Process for the oligomerization of hexafluoropropene oxide - Google Patents [patents.google.com]
- 8. CN112250603A - Preparation method of perfluoro 3, 6-dioxa-4-methyl-7-octenesulfonyl fluoride - Google Patents [patents.google.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. KR100567926B1 - Method for Purifying Para-Dioxanone - Google Patents [patents.google.com]
